molecular formula C25H39NaO6 B13385639 Simvastatin, Sodium Salt

Simvastatin, Sodium Salt

Cat. No.: B13385639
M. Wt: 458.6 g/mol
InChI Key: RLWRROYWKHUVKF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Simvastatin, Sodium Salt is a derivative of Simvastatin, a widely used lipid-lowering medication. Simvastatin belongs to the statin class of drugs, which are known for their ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol in the liver. By inhibiting this enzyme, Simvastatin effectively reduces the levels of low-density lipoprotein (LDL) cholesterol, commonly referred to as “bad cholesterol,” in the bloodstream .

Preparation Methods

Synthetic Routes and Reaction Conditions

Simvastatin, Sodium Salt can be synthesized through various methods. One common approach involves the hydrolysis of Simvastatin to yield the key intermediate, monacolin J. This intermediate is then subjected to lactonization to protect the hydroxyl group, followed by acylation with α-dimethylbutyryl chloride to produce the protected form of Simvastatin. The final step involves deprotection to yield Simvastatin .

Industrial Production Methods

In industrial settings, Simvastatin is often produced using whole-cell biocatalysis. This method involves the use of genetically engineered Escherichia coli strains that overexpress specific enzymes, such as acyltransferase LovD. This process allows for the efficient conversion of monacolin J to Simvastatin without the need for chemical protection steps .

Chemical Reactions Analysis

Types of Reactions

Simvastatin, Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the β-hydroxyacid form of Simvastatin and various acylated derivatives .

Scientific Research Applications

Simvastatin, Sodium Salt has a wide range of scientific research applications:

Mechanism of Action

Simvastatin, Sodium Salt exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, Simvastatin reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Simvastatin, Sodium Salt

This compound is unique due to its high lipophilicity, which allows it to effectively cross cell membranes and exert its effects within cells. This property makes it particularly effective in reducing intracellular cholesterol levels and inhibiting cellular proliferation .

Properties

IUPAC Name

sodium;7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRROYWKHUVKF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39NaO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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